molecular formula C20H20N2O4 B10997146 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B10997146
M. Wt: 352.4 g/mol
InChI Key: BOBCGIZTCGQHKO-UHFFFAOYSA-N
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Description

4-({[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a hybrid molecule combining a benzoic acid core with a 4-methoxyindole moiety linked via a propanoyl-aminomethyl bridge. This structure integrates aromatic, heterocyclic, and carboxylic acid functionalities, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H20N2O4/c1-26-18-4-2-3-17-16(18)9-11-22(17)12-10-19(23)21-13-14-5-7-15(8-6-14)20(24)25/h2-9,11H,10,12-13H2,1H3,(H,21,23)(H,24,25)

InChI Key

BOBCGIZTCGQHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

  • Structure : Replaces the benzoic acid with a piperidine-4-carboxylic acid group.
  • Properties : Higher molecular weight (330.38 g/mol vs. 366.39 g/mol for the target compound) and predicted pKa of 4.47, suggesting altered solubility and ionization behavior .
  • Applications : Piperidine derivatives often exhibit enhanced bioavailability and CNS permeability compared to benzoic acid analogues.

3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid

  • Structure: Features a methoxycarbonylamino-substituted indole and a methyl group on the indole nitrogen.

Triazine-Based Benzoic Acid Derivatives

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid (4j)

  • Structure: Triazine core with phenoxy and formyl substituents.
  • Properties: Melting point 180–182°C, Rf = 0.59 (hexane/EtOH). The triazine ring increases rigidity and may enhance thermal stability compared to the target compound’s flexible propanoyl linker .

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i)

  • Structure: Lacks the 4-methoxyphenoxy group present in 4j.
  • Properties : Higher melting point (217.5–220°C) and Rf = 0.62, indicating differences in polarity and crystallinity due to substituent variation .

Pyrazole and Thiazolidinone Hybrids

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)

  • Structure: Integrates a thioxothiazolidinone ring and pyrazole.
  • Properties : Melting point 122–124°C; FT-IR shows C=O (1702 cm⁻¹) and C=N (1610 cm⁻¹) stretches, highlighting electronic differences from the target compound’s amide C=O .

(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic Acid (13l)

  • Structure : Contains difluorophenyl and indole groups.
  • Properties : Lower melting point (120–122°C) and distinct ¹H NMR signals (δ 10.77 for indole NH), reflecting increased conformational flexibility .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR/IR)
Target Compound C₂₁H₂₁N₂O₅ 366.39 Not reported Not available in evidence
1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid C₁₈H₂₂N₂O₄ 330.38 Not reported Predicted pKa: 4.47
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid C₂₅H₂₀N₄O₇ 488.45 180–182 δ 3.76 (s, 3H, OCH₃)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid C₂₃H₂₀N₃O₃S₂ 474.61 122–124 IR: 1702 cm⁻¹ (C=O)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s propanoyl-aminomethyl bridge allows modular synthesis, similar to triazine derivatives prepared via nucleophilic substitution .
  • Structure-Property Relationships : Substituents like methoxy groups (e.g., 4j vs. 4i) significantly influence melting points and solubility, critical for drug formulation .

Biological Activity

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound notable for its potential biological activities, including anticancer properties and interactions with various biological targets. This compound features an indole moiety, which is significant in many bioactive molecules, potentially enhancing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The structure includes:

  • An indole ring that contributes to its biological activity.
  • A propanoyl group linked to an amino group, which increases its reactivity.
  • A methoxy group at the 4-position of the indole, enhancing its chemical properties.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving:

  • Apoptosis induction : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Interfering with the normal progression of the cell cycle.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with cellular receptors and enzymes relevant to various disease processes. Interaction studies have focused on its binding affinity to biological targets, which could elucidate its mechanism of action.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound allows for distinct interactions compared to similar compounds. A comparison with other indole derivatives highlights these differences:

Compound NameStructureUnique Features
Indole-3-acetic acidC10H9NO2Plant hormone involved in growth regulation
5-Methoxyindole-3-acetic acidC11H11NO3Contains a methoxy group at the 5-position
Indole-3-butyric acidC12H13NO2Used as a rooting hormone in plant propagation

Case Studies

Recent studies have explored the biological activity of benzoic acid derivatives, which share structural similarities with our compound. For example, derivatives isolated from Bjerkandera adusta have been shown to activate protein degradation systems in human cells, indicating potential therapeutic applications for compounds with similar structures .

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key steps include:

  • Formation of the indole moiety : Essential for biological activity.
  • Attachment of the propanoyl group : Enhances reactivity and potential interactions.
  • Purification processes : Critical for obtaining a compound suitable for biological testing.

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